molecular formula C7H6ClNO4S B11793971 Ethyl 5-chloro-3-nitrothiophene-2-carboxylate

Ethyl 5-chloro-3-nitrothiophene-2-carboxylate

Cat. No.: B11793971
M. Wt: 235.65 g/mol
InChI Key: OFTSUBFVJGOOEW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-nitrothiophene-2-carboxylate is a nitro-substituted thiophene derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The 3-nitrothiophene scaffold is of significant research interest, particularly in the development of novel antibacterial agents. Studies on analogous nitrothiophene carboxamides have demonstrated their potential as prodrugs activated by specific bacterial nitroreductases (NfsA and NfsB), leading to potent, bactericidal activity against Gram-negative pathogens such as E. coli , Shigella , and Salmonella . Furthermore, the nitro group on the thiophene ring is a key functional handle for chemical synthesis. It can undergo efficient nucleophilic aromatic substitution with various thiolates, enabling the construction of complex fused heterocyclic systems like thieno[3,2-b]thiophenes, which are valuable frameworks in material science and organic electronics . This combination of features makes this compound a valuable building block for researchers exploring new antibacterial therapeutics and advanced organic materials.

Properties

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

IUPAC Name

ethyl 5-chloro-3-nitrothiophene-2-carboxylate

InChI

InChI=1S/C7H6ClNO4S/c1-2-13-7(10)6-4(9(11)12)3-5(8)14-6/h3H,2H2,1H3

InChI Key

OFTSUBFVJGOOEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration Methodology

The direct nitration of ethyl 5-chlorothiophene-2-carboxylate is a common approach. This method employs mixed acid systems (HNO₃/H₂SO₄) to achieve regioselective nitration at the 3-position. Key parameters include:

  • Temperature control : Maintaining –5°C to 10°C prevents over-nitration or ring degradation.

  • Acid ratio : A 2:1 (v/v) HNO₃/H₂SO₄ mixture optimizes electrophilic substitution.

Procedure :

  • Dissolve ethyl 5-chlorothiophene-2-carboxylate in cold H₂SO₄.

  • Gradually add fuming HNO₃ while keeping the temperature below 10°C.

  • Stir for 2–4 hours, quench with ice, and extract with ethyl acetate.

Yield : 68–75%.

Challenges and Mitigation

  • Regioselectivity : The electron-withdrawing carboxylate group directs nitration to the 3-position, but minor 4-nitro isomers may form. Chromatographic purification (silica gel, hexane/ethyl acetate) resolves this.

  • Side reactions : Oxidative decomposition is minimized by strict temperature control and inert atmospheres.

Chlorination of Ethyl 3-Nitrothiophene-2-Carboxylate

Electrophilic Chlorination

Chlorination of pre-nitrated thiophene derivatives offers an alternative route. Chlorine gas or SOCl₂ is used, with FeCl₃ or AlCl₃ as catalysts.

Procedure :

  • Dissolve ethyl 3-nitrothiophene-2-carboxylate in dichloroethane.

  • Introduce Cl₂ gas at 25–30°C for 3–5 hours.

  • Quench with Na₂SO₃, extract, and recrystallize.

Yield : 62–70%.

Solvent and Catalyst Effects

  • Solvent choice : Dichloroethane enhances Cl₂ solubility, while DMF accelerates reaction rates but risks over-chlorination.

  • Catalyst loading : 5 mol% FeCl₃ improves selectivity for the 5-position.

One-Pot Synthesis from Thiophene Precursors

Sequential Functionalization

A one-pot method combines chlorination and nitration steps, reducing intermediate isolation:

  • React 2-thiophenecarboxaldehyde with Cl₂ in CH₂Cl₂ at –5°C to form 5-chloro-2-thiophenecarboxaldehyde.

  • Oxidize the aldehyde to the carboxylic acid using KMnO₄ in acetone/H₂O.

  • Esterify with ethanol/H₂SO₄, followed by nitration.

Yield : 58–65% overall.

Advantages and Limitations

  • Efficiency : Eliminates intermediate purification, saving time.

  • Complexity : Requires precise stoichiometry and temperature control to avoid byproducts.

Comparative Analysis of Methods

Method Yield Key Advantages Disadvantages
Direct Nitration68–75%High regioselectivitySensitive to temperature fluctuations
Chlorination of Nitro Derivative62–70%Compatible with diverse catalystsRisk of over-chlorination
One-Pot Synthesis58–65%Reduced purification stepsTechnically demanding

Optimization Strategies

Reaction Condition Tuning

  • Nitration : Lowering HNO₃ concentration to 40% reduces di-nitration byproducts.

  • Chlorination : Using SOCl₂ instead of Cl₂ gas enhances safety and control.

Solvent Systems

  • Esterification : Ethanol/H₂SO₄ (4:1 v/v) achieves >95% conversion.

  • Extraction : Ethyl acetate/water (3:1) maximizes product recovery.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst recycling : FeCl₃ can be recovered via aqueous extraction, reducing costs by 15–20%.

  • Solvent reuse : Distillation reclaims >80% of dichloroethane.

Emerging Techniques

Flow Chemistry

Microreactor systems enable precise control of exothermic nitration steps, improving yields to 78%.

Biocatalytic Approaches

Preliminary studies using nitrating enzymes (e.g., cytochrome P450) show potential for greener synthesis, though yields remain low (35–40%) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-3-nitrothiophene-2-carboxylate

Biological Activity

Ethyl 5-chloro-3-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. The presence of chloro and nitro groups on the thiophene ring contributes to its reactivity and biological properties.

Antitubercular Activity

Research indicates that compounds similar to this compound exhibit promising antitubercular activity. A study reported the synthesis of various thiophene derivatives and their evaluation against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values were measured, showing that specific substitutions on the thiophene ring can enhance activity.

Compound% InhibitionMIC (mg/mL)ClogP
This compoundTBDTBDTBD
Isoniazid98.9%0.250.67

Note: Specific data for this compound is currently unavailable but can be inferred from related compounds.

Broad-Spectrum Antibacterial Activity

The compound's potential broad-spectrum antibacterial properties have also been explored. In vitro assays demonstrated activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. Comparative studies with standard antibiotics like levofloxacin indicated that certain derivatives of thiophene showed enhanced efficacy.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In studies involving human lung adenocarcinoma A549 cells and Vero cells, compounds derived from this compound exhibited low cytotoxicity at effective antimicrobial concentrations. The MTT assay results confirmed that these compounds did not adversely affect cell viability, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of functional groups in modulating biological activity. For instance, the introduction of electron-withdrawing groups (like chloro and nitro) at specific positions on the thiophene ring significantly influenced both the potency and selectivity against M. tuberculosis.

Key Findings from SAR Studies

  • Chloro Group : Enhances lipophilicity, potentially increasing cell membrane permeability.
  • Nitro Group : May play a role in redox reactions, contributing to antimicrobial activity.
  • Positioning of Substituents : The placement of functional groups affects binding interactions with target proteins.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiophene derivatives:

  • Study on Mycobacterial Inhibitors : A series of compounds were synthesized with varying substituents on the thiophene ring, revealing that certain modifications led to a significant increase in anti-tubercular activity compared to baseline compounds.
  • Antibacterial Screening : Compounds were screened against multiple bacterial strains, with results indicating that some derivatives exhibited over 90% inhibition at low concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous thiophene carboxylates to highlight differences in substituent positions, reactivity, and applications. Key examples include:

Structural and Functional Comparison

Compound Name Substituents Positions Similarity Score Key Properties/Applications
Ethyl 5-chloro-3-nitrothiophene-2-carboxylate Cl, NO₂, COOEt 5-Cl, 3-NO₂, 2-COOEt High electrophilicity; precursor for pharmaceuticals and agrochemicals.
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS 57800-76-7) Cl, NO₂, COOEt 5-Cl, 4-NO₂, 2-COOEt 0.98 Positional isomer; altered reactivity due to nitro group at C4; similar industrial applications.
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate NH₂, 3-Cl-C₆H₄, COOEt 3-NH₂, 5-(3-Cl-Ph) Electron-rich (NH₂ donor); precursor for dyes and bioactive molecules.
Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-thiocyanato-2-thiophenecarboxylate Cl, SC≡N, CH₃, CONH-thienyl, COOEt 5-CONH-thienyl, 4-SC≡N, 3-CH₃ Thiocyanato group enables polymer crosslinking; methyl enhances lipophilicity.
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate CH₃CONH, COOEt (×2), CH₃ 5-NHAc, 2,4-COOEt Dual ester groups improve solubility; acetamido enhances hydrogen-bonding capacity.

Key Research Findings

Substituent Position Effects: The nitro group at C3 in this compound creates a stronger electron-deficient core compared to its C4-nitro isomer (CAS 57800-76-7), favoring nucleophilic aromatic substitution reactions . Amino-substituted analogs (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) exhibit reduced electrophilicity but increased bioactivity in drug discovery .

Functional Group Influence :

  • Thiocyanato groups (e.g., in ’s compound) enable participation in click chemistry or coordination polymers, unlike nitro groups .
  • Dual ester groups (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) enhance solubility in polar solvents, broadening utility in solution-phase syntheses .

Crystallographic Insights :

  • Structural studies using SHELX and ORTEP-III reveal that chloro and nitro substituents induce planar distortion in the thiophene ring, affecting packing efficiency and melting points .

Q & A

Q. What synthetic methodologies are employed for the preparation of Ethyl 5-chloro-3-nitrothiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting from a thiophene core. For example:

  • Step 1 : Formation of the thiophene backbone via cyclization or substitution reactions.
  • Step 2 : Introduction of the nitro group at the 3-position using nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.
  • Step 3 : Esterification at the 2-position using ethanol under acidic or basic catalysis. Reaction conditions often employ polar aprotic solvents (e.g., DMF) and catalysts like triethylamine (TEA) to enhance yields .

Q. How is the compound characterized to confirm its molecular structure?

Characterization involves:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., nitro group deshielding effects at δ 8.0–8.5 ppm for aromatic protons) .
  • IR : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹).
    • Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks.
    • X-ray Crystallography : Resolves bond lengths and angles (e.g., using SHELX for refinement) .

Q. What are the primary applications of this compound in organic synthesis?

  • Building Block : Serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its reactive nitro and ester groups .
  • Electrophilic Substitution : The nitro group directs further functionalization (e.g., halogenation, amination) at specific positions on the thiophene ring .

Advanced Research Questions

Q. How can crystallographic data be optimized using software like SHELX for accurate structural determination?

  • Data Collection : High-resolution (<1.0 Å) data reduces refinement errors.
  • SHELX Workflow :

SHELXD : For phase solution in twinned or low-symmetry crystals.

SHELXL : Refines anisotropic displacement parameters and validates geometry via R-factor convergence (<5%).

  • Validation Tools : Check for outliers in bond distances/angles using Coot or OLEX2 .

Q. What challenges arise in achieving regioselective nitration of the thiophene ring, and how are they addressed?

  • Challenge : Competing nitration at the 4- or 5-positions due to electronic effects.
  • Solutions :
  • Protecting Groups : Temporarily block reactive sites (e.g., ester at 2-position stabilizes the 3-nitro product).
  • Directed Metallation : Use directing groups (e.g., lithium bases) to control nitration regiochemistry .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The 5-chloro substituent hinders coupling at adjacent positions, favoring reactions at the 3-nitro site.
  • Electronic Effects : The electron-withdrawing nitro group activates the thiophene ring for nucleophilic aromatic substitution (e.g., displacement with amines) but deactivates it for electrophilic additions.
  • Case Study : Suzuki-Miyaura coupling at the 2-position requires palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance .

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